

Structural Elucidation of Tridecaptin A α by NMR Spectroscopy: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tridecaptin A(sup alpha)*

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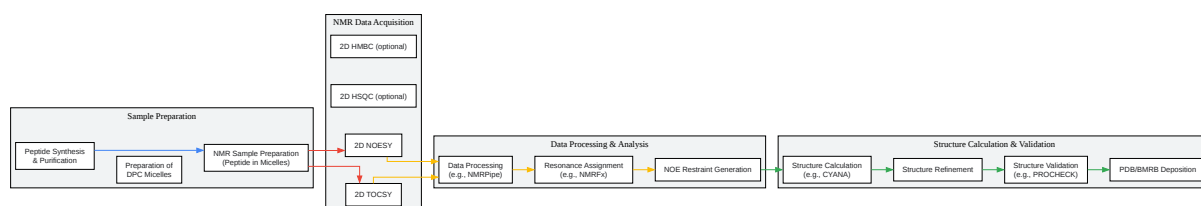
This technical guide provides a comprehensive overview of the methodologies and data involved in the structural elucidation of Tridecaptin A α , a potent lipopeptide antibiotic, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While initial characterization of Tridecaptin A α was achieved through a combination of mass spectrometry and chemical degradation, detailed three-dimensional structural studies in a membrane-mimicking environment were performed on its close and equally potent analogue, Oct-tridecaptin A1. This guide will detail the structural elucidation of Oct-tridecaptin A1 as a representative model for the tridecaptin family.

Introduction to Tridecaptin A α

Tridecaptin A α is a non-ribosomally synthesized lipopeptide with selective and potent activity against Gram-negative bacteria.[1][2] Its structure consists of a 13-residue peptide chain N-terminally acylated with a (3R,6S)-3-hydroxy-6-methyloctanoyl lipid tail.[3] The initial determination of its primary structure, including the amino acid sequence and the stereochemistry of the fatty acid, was accomplished through a combination of techniques including NMR, tandem mass spectrometry (MS/MS), and gas chromatography-mass spectrometry (GC-MS).[1]

NMR-Based Structural Elucidation Workflow

The determination of the three-dimensional structure of a lipopeptide like tridecaptin in a membrane-like environment is a multi-step process. The following diagram illustrates the typical workflow for the structural elucidation of Oct-tridecaptin A1 using NMR spectroscopy.



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A generalized workflow for the structural elucidation of a lipopeptide using NMR spectroscopy.

Experimental Protocols

Sample Preparation

The structural studies of Oct-tridecaptin A1 were conducted in a membrane-mimicking environment to reflect its biological site of action. Dodecylphosphocholine (DPC) micelles are commonly used for this purpose.

- **Peptide and Micelle Preparation:** Oct-tridecaptin A1 and Gram-negative lipid II were dissolved separately in a solution containing 180 mM DPC.[4]

- NMR Sample: The final NMR sample contained the peptide and lipid II in DPC micelles, typically in a 10% D₂O/90% H₂O mixture with a suitable buffer (e.g., 10 mM sodium phosphate, pH 6.0).[4]

NMR Data Acquisition

A series of one- and two-dimensional NMR experiments are required to obtain the necessary structural information. For Oct-tridecaptin A1, the following experiments were crucial:

- 2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of the individual amino acid residues by correlating all protons within a given residue.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), providing the distance restraints that are essential for calculating the three-dimensional structure.

These experiments were performed on a 600 MHz NMR spectrometer at 27 °C.[3]

Data Presentation: NMR Chemical Shift Assignments

The first step in analyzing the NMR data is the assignment of all proton resonances to their respective amino acids in the peptide sequence. The following table summarizes the ¹H chemical shift assignments for Oct-tridecaptin A1 in DPC micelles in the presence of lipid II.

Table 1: ¹H Chemical Shift Assignments of Oct-TriA1 in DPC Micelles with Lipid II[3]

Residue	Amide NH (ppm)	H α (ppm)	H β (ppm)	Other Protons (ppm)
Gly1	8.35	3.82	-	-
D-Val2	8.45	4.65	2.01	γ -CH ₃ : 0.95, 0.89
D-Dab3	8.25	4.58	2.15, 1.95	γ -NH ₂ : 2.98
Gly4	8.51	4.05	-	-
D-Trp5	8.51	4.76	3.16	Aromatic: 6.96-7.52
Ser6	8.68	3.98	3.74, 3.49	-
Dab7	8.59	4.33	2.16, 1.98	γ -NH ₂ : 3.01
D-Dab8	7.92	4.50	2.05, 1.80	γ -NH ₂ : 2.81
Phe9	8.69	4.91	3.10, 2.94	Aromatic: 7.16-7.23
Glu10	8.43	4.54	1.97, 1.84	γ -CH ₂ : 2.21
Val11	8.27	4.55	1.90	γ -CH ₃ : 0.93
D-alle12	8.27	4.55	obs	obs
Ala13	8.20	4.11	1.32	-

obs = obscured

Structure Calculation and Refinement

The three-dimensional structure of Oct-tridecaptin A1 was calculated using the NOE-derived distance restraints.

Software for Structure Calculation

- CYANA: This program was used for the automated assignment of NOE cross-peaks and for the calculation of the peptide structure.[5]

- AutoDock Vina: This software was employed for molecular docking studies to model the interaction between Oct-tridecaptin A1 and lipid II.[5]

Structural Restraints and Final Structure

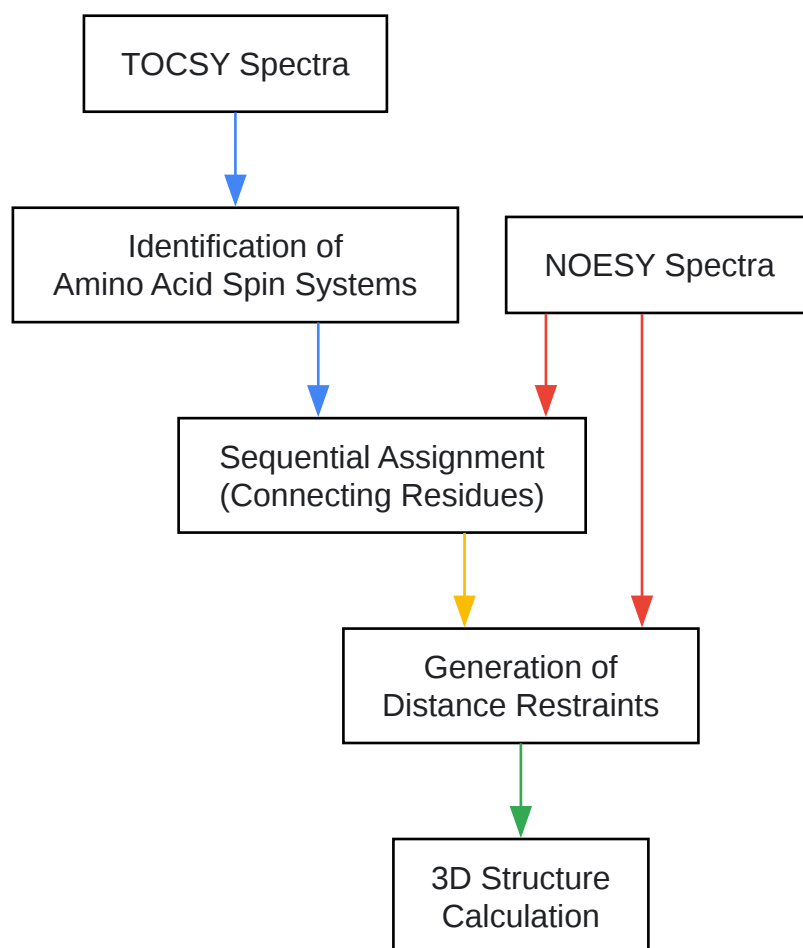
The solution structure of Oct-tridecaptin A1 in DPC micelles with lipid II was determined based on a set of experimentally derived distance restraints from the NOESY spectra. The final structure ensemble was deposited in the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB).

- PDB ID: 2N5Y[4]
- BMRB ID: 25741[5]

The deposited structure reveals an amphipathic conformation, which is crucial for its interaction with the bacterial membrane.[4]

Logical Relationships in Structural Analysis

The process of NMR-based structure determination relies on a logical progression from identifying individual amino acids to defining their spatial arrangement.



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Logical flow from 2D NMR data to a 3D structure.

Conclusion

The structural elucidation of tridecaptins, exemplified by the detailed NMR studies on Oct-tridecaptin A1, provides critical insights into their mechanism of action. The determination of the three-dimensional structure in a membrane-mimicking environment has been instrumental in understanding how these lipopeptides interact with and disrupt the bacterial cell membrane, paving the way for the rational design of new and more effective antibiotics. The combination of advanced NMR techniques, sophisticated software, and meticulous experimental design is paramount to successfully unraveling the structures of such complex biomolecules.

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